![molecular formula C9H12N2O3 B14642540 Urea, [(4-hydroxy-3-methoxyphenyl)methyl]- CAS No. 51749-22-5](/img/structure/B14642540.png)
Urea, [(4-hydroxy-3-methoxyphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, [(4-hydroxy-3-methoxyphenyl)methyl]- is a compound that belongs to the class of organic compounds known as phenylureas. It is structurally related to vanillin and is known for its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, [(4-hydroxy-3-methoxyphenyl)methyl]- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, [(4-hydroxy-3-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products can vary depending on the substituent introduced.
Applications De Recherche Scientifique
Urea, [(4-hydroxy-3-methoxyphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of Urea, [(4-hydroxy-3-methoxyphenyl)methyl]- involves its interaction with various molecular targets and pathways:
NADPH Oxidase Inhibition: This compound inhibits the activity of NADPH oxidase, thereby reducing the production of reactive oxygen species and preventing oxidative stress.
Anti-inflammatory Pathways: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetovanillone: Structurally similar but lacks the urea moiety.
Vanillin: Similar aromatic structure but different functional groups.
Hydroxyurea: Contains a hydroxyl group but differs in its overall structure and applications.
Uniqueness
Urea, [(4-hydroxy-3-methoxyphenyl)methyl]- is unique due to its combined properties of both urea and phenolic compounds, making it versatile in various chemical reactions and applications. Its ability to inhibit NADPH oxidase specifically sets it apart from other similar compounds .
Propriétés
Numéro CAS |
51749-22-5 |
|---|---|
Formule moléculaire |
C9H12N2O3 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
(4-hydroxy-3-methoxyphenyl)methylurea |
InChI |
InChI=1S/C9H12N2O3/c1-14-8-4-6(2-3-7(8)12)5-11-9(10)13/h2-4,12H,5H2,1H3,(H3,10,11,13) |
Clé InChI |
BHSVODXUUFNIPW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CNC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


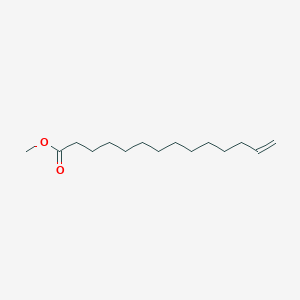
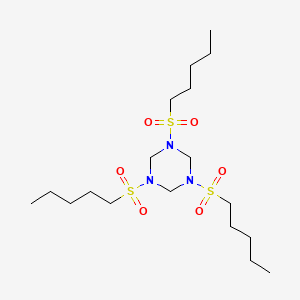

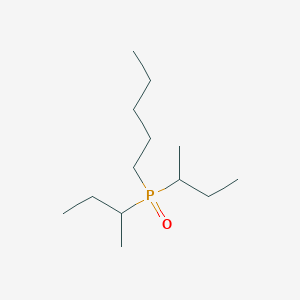
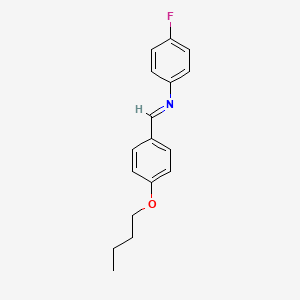

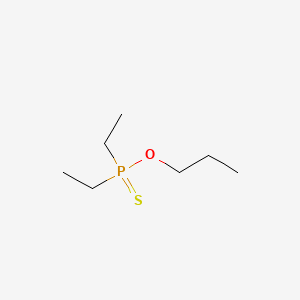

![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![6-Chloro-2-[(3-methoxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14642534.png)
![1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine](/img/structure/B14642543.png)

![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)
